2-[(4-Bromophenyl)carbonyl]furan
Description
2-[(4-Bromophenyl)carbonyl]furan is a brominated aromatic compound featuring a furan ring substituted with a 4-bromophenyl carbonyl group. For instance, compounds like 2-(4-bromophenyl)-2-oxoethyl benzoate exhibit hydrogen-bonded dimeric structures , suggesting that the carbonyl group in this compound may facilitate similar intermolecular interactions.
Properties
IUPAC Name |
(4-bromophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQSRSVTBGSDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)carbonyl]furan can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction typically yields the desired product in excellent yields .
Another method involves the Suzuki-Miyaura cross-coupling reaction, where furan-2-boronic acid is coupled with 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)carbonyl]furan undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-[(4-Bromophenyl)methanol]furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)carbonyl]furan has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)carbonyl]furan involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis. The compound binds to the active site of these enzymes, preventing the formation of the bacterial cell wall and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) 2-(4-Bromophenyl)furan (CAS 14297-34-8)
- Molecular Formula : C₁₀H₇BrO
- Molecular Weight : 223.07 g/mol
- Key Features: Lacks the carbonyl group present in the target compound, simplifying its structure.
b) 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (CAS 58472-54-1)
- Molecular Formula: C₁₁H₇Br₂NO₂
- Molecular Weight : 344.99 g/mol
- Key Features: Incorporates a carboxamide group instead of a carbonyl. This enhances hydrogen-bonding capacity (2 H-bond donors) and may improve solubility in polar solvents .
c) Ethyl 2-(4-bromophenyl)-2-diazoacetate (CAS 758692-47-6)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 277.10 g/mol
- Key Features : Contains a diazo group, which confers unique reactivity (e.g., photolysis or cycloaddition) and insecticidal activity .
d) 2-(4-Bromophenyl)-5-phenylfuran (CAS 92796-38-8)
- Molecular Formula : C₁₆H₁₁BrO
- Molecular Weight : 299.16 g/mol
Physical and Chemical Properties
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding : Analogs like 2-(4-bromophenyl)-2-oxoethyl benzoate form dimeric structures via C–H···O hydrogen bonds (R²(10) motif) . The carbonyl group in 2-[(4-Bromophenyl)carbonyl]furan is expected to promote similar interactions.
- Halogen Bonding : Bromine atoms in 4-bromophenyl groups participate in halogen bonding, as seen in benzofuran derivatives , which could stabilize crystal lattices.
Biological Activity
2-[(4-Bromophenyl)carbonyl]furan is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a furan ring substituted with a 4-bromophenyl carbonyl group, which enhances its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and related research findings.
The primary biological activity of this compound is its antibacterial effect against various strains of bacteria, particularly drug-resistant strains such as:
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Enterobacter cloacae
- Staphylococcus aureus
Research indicates that this compound interferes with crucial biochemical pathways necessary for bacterial growth and survival. The presence of the bromine atom not only enhances the electronic properties of the molecule but also increases its reactivity, making it an effective antibacterial agent against NDM-positive bacteria .
Antibacterial Activity Studies
A series of studies have been conducted to evaluate the antibacterial efficacy of this compound. The following table summarizes key findings from these studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Acinetobacter baumannii | 32 µg/mL | 64 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL | 128 µg/mL |
| Enterobacter cloacae | 16 µg/mL | 32 µg/mL |
| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |
These results demonstrate that this compound exhibits significant antibacterial activity, particularly against Acinetobacter baumannii, which is known for its resistance to multiple drugs .
Case Studies
- In Vitro Evaluation : A study published in MDPI evaluated the in vitro antibacterial activities of various furan derivatives, including this compound. The compound was subjected to agar well diffusion assays against clinically isolated drug-resistant bacteria. The results indicated that it was one of the most effective compounds tested, especially against NDM-positive strains .
- Molecular Docking Studies : Molecular docking simulations were performed to understand the binding interactions between this compound and bacterial proteins. These studies revealed stable interactions at the active sites, suggesting a potential mechanism for its antibacterial action .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Antibacterial Activity |
|---|---|
| 2-[(4-Chlorophenyl)carbonyl]furan | Moderate |
| 2-[(4-Methylphenyl)carbonyl]furan | Low |
| 2-[(4-Nitrophenyl)carbonyl]furan | Moderate |
The unique presence of the bromine atom in this compound contributes to its enhanced reactivity and biological activity compared to its chloro and nitro analogs .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-[(4-Bromophenyl)carbonyl]furan?
Answer:
The synthesis of this compound typically involves coupling reactions between brominated aryl precursors and functionalized furan intermediates. A validated approach includes:
- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of 4-bromophenylboronic acid with a furan-derived electrophile (e.g., 2-furancarbonyl chloride) under aqueous conditions. This method offers regioselectivity and tolerates diverse functional groups .
- Nucleophilic Acyl Substitution : Reacting 2-furoyl chloride with 4-bromophenyl Grignard or organozinc reagents, followed by quenching and purification. Yields can exceed 65% under optimized conditions (e.g., THF solvent, −78°C to room temperature) .
- Crystallization and Characterization : Post-synthesis, the product is purified via recrystallization (e.g., ethyl acetate/hexane mixtures) and verified using / NMR (δ ~7.5–7.6 ppm for aromatic protons, δ ~160–180 ppm for carbonyl carbons) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:
- Crystallization : Slow evaporation of a saturated solution in DCM/hexane yields diffraction-quality crystals.
- Data Collection : Diffraction data are collected at 296 K, with typical -factors < 0.05 and -factors < 0.10, indicating high precision .
- Refinement : SHELXL software refines the structure, resolving bond lengths (e.g., C–Br: ~1.89 Å, C=O: ~1.21 Å) and angles. Displacement parameters validate thermal motion accuracy .
- Complementary Techniques : IR spectroscopy confirms the carbonyl stretch (~1670 cm), while mass spectrometry provides molecular ion peaks matching the expected (e.g., [M+H] at 267.0) .
Advanced: What challenges arise in resolving contradictory spectroscopic or crystallographic data for this compound?
Answer:
Discrepancies often stem from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles and torsional parameters. SC-XRD with multiple datasets resolves this .
- Dynamic Effects in NMR : Rotameric equilibria of the furan ring or hindered rotation of the bromophenyl group broaden signals. Variable-temperature NMR (e.g., 298–343 K) or 2D NOESY experiments clarify exchange processes .
- Impurity Interference : Trace byproducts (e.g., dehalogenated derivatives) mimic spectral features. High-resolution LC-MS or gradient HPLC (C18 column, acetonitrile/water mobile phase) isolates the target compound .
Advanced: How can computational methods enhance the design of derivatives based on this compound?
Answer:
- Density Functional Theory (DFT) : Optimizes ground-state geometries (B3LYP/6-31G*) and predicts electronic properties (HOMO-LUMO gaps ~4.5 eV), guiding substitutions for desired reactivity .
- Molecular Docking : Screens derivatives against biological targets (e.g., enzymes like tyrosyl-tRNA synthetase). AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
- Retrosynthetic Analysis : Tools like Synthia or ICSynth propose feasible routes (e.g., introducing nitro groups via electrophilic substitution) while minimizing steric clashes .
Basic: What are the key reactivity patterns of this compound in organic synthesis?
Answer:
- Electrophilic Aromatic Substitution (EAS) : The furan ring undergoes nitration (HNO/HSO) or sulfonation (SO/HSO) at the 5-position due to electron-rich π-system activation .
- Nucleophilic Attack on Carbonyl : Amines (e.g., hydrazine) form hydrazones (RC=N–NH), useful in condensation reactions .
- Cross-Coupling : The bromophenyl group participates in Ullmann or Buchwald-Hartwig amination with CuI/Pd catalysts, enabling aryl-amine bond formation .
Advanced: How do solvent and temperature influence the dimerization or polymerization of this compound?
Answer:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates, promoting dimerization via radical coupling (e.g., TEMPO-mediated). Nonpolar solvents (toluene) favor π-stacking, leading to crystalline oligomers .
- Temperature Control : Elevated temperatures (>80°C) accelerate side reactions (e.g., decarbonylation). Low-temperature protocols (−20°C) in THF suppress decomposition, isolating dimers in >70% yield .
- Kinetic Monitoring : In-situ FTIR tracks carbonyl loss (peak decay at ~1670 cm), while dynamic light scattering (DLS) quantifies aggregate size (10–200 nm) .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC-DAD : Reverse-phase chromatography (C18 column, 70:30 acetonitrile/water) quantifies impurities (<0.5% area). UV-Vis spectra (λ ~280 nm) confirm identity .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability. Moisture sensitivity is tested via Karl Fischer titration (<0.1% HO) .
- Stability Studies : Accelerated aging (40°C/75% RH, 1 month) with periodic LC-MS checks detects degradation (e.g., hydrolysis of the carbonyl group) .
Advanced: What strategies mitigate bromine displacement during functionalization?
Answer:
- Protecting Groups : Silyl ethers (TMS or TBS) shield reactive sites during lithiation or Grignard reactions .
- Metal Catalysis : Palladium catalysts (Pd(PPh)) enable selective cross-coupling without debromination. Optimized ligand ratios (PPh:Pd = 3:1) suppress β-hydride elimination .
- Low-Temperature Halogen Exchange : Using CuBr in DMF at −30°C retains the bromine while introducing substituents (e.g., –CN via Rosenmund-von Braun reaction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
